molecular formula C11H18O2 B6249457 3,3-dimethyl-1-oxaspiro[4.5]decan-8-one CAS No. 1628927-24-1

3,3-dimethyl-1-oxaspiro[4.5]decan-8-one

Cat. No. B6249457
CAS RN: 1628927-24-1
M. Wt: 182.3
InChI Key:
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Description

3,3-dimethyl-1-oxaspiro[4.5]decan-8-one is a chemical compound with the molecular formula C11H18O2 . It has a molecular weight of 182.26 . This compound is typically in liquid form .


Molecular Structure Analysis

The molecular structure of 3,3-dimethyl-1-oxaspiro[4.5]decan-8-one consists of a spirocyclic system, which is a molecule containing two rings of different sizes sharing one atom . The InChI code for this compound is 1S/C11H18O2/c1-9(2)5-7-10(8-6-9)4-3-8-12-10/h3-8H2,1-2H3 .


Physical And Chemical Properties Analysis

3,3-dimethyl-1-oxaspiro[4.5]decan-8-one is a liquid at room temperature . The compound has a molecular weight of 182.26 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Safety and Hazards

The safety data sheet for a related compound, 1,4-dioxaspiro[4.5]decan-8-one, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions may apply to 3,3-dimethyl-1-oxaspiro[4.5]decan-8-one.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethyl-1-oxaspiro[4.5]decan-8-one involves the cyclization of a precursor compound containing a ketone and a double bond. The ketone will be converted to an enolate, which will then attack the double bond to form the spirocyclic ring. The resulting compound will then be oxidized to form the desired product.", "Starting Materials": [ "3-methyl-2-butanone", "2-methyl-1-butene", "Sodium hydride", "Methanol", "Acetic acid", "Chloroform", "Sodium chloride", "Sodium sulfate", "Potassium permanganate", "Sodium bisulfite" ], "Reaction": [ "Step 1: Deprotonation of 3-methyl-2-butanone with sodium hydride in methanol to form the corresponding enolate.", "Step 2: Addition of 2-methyl-1-butene to the enolate to form the spirocyclic intermediate.", "Step 3: Oxidation of the intermediate with potassium permanganate in acetic acid to form the ketone.", "Step 4: Treatment of the ketone with sodium bisulfite in water to form the corresponding sulfonate.", "Step 5: Acidification of the sulfonate with acetic acid to form the final product, 3,3-dimethyl-1-oxaspiro[4.5]decan-8-one." ] }

CAS RN

1628927-24-1

Product Name

3,3-dimethyl-1-oxaspiro[4.5]decan-8-one

Molecular Formula

C11H18O2

Molecular Weight

182.3

Purity

95

Origin of Product

United States

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